molecular formula C15H13N5O4 B2989540 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034601-35-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2989540
CAS No.: 2034601-35-7
M. Wt: 327.3
InChI Key: YYKQJWAMJCZATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a sophisticated heterocyclic compound designed for pharmaceutical and life sciences research. This molecule is structurally characterized by a [1,2,4]triazolo[4,3-b]pyridazine core, a nitrogen-rich bicyclic system known for its diverse biological activities, linked via a methylene bridge to a benzo[d][1,3]dioxole-5-carboxamide group. The benzo[d][1,3]dioxole (piperonyl) moiety is a common pharmacophore in medicinal chemistry. The compound's structural features suggest significant potential as a key intermediate in organic synthesis and drug discovery campaigns. It is closely related to other triazolopyridazine derivatives investigated for their therapeutic potential, including as treatments for viral infections . Its precise mechanism of action is application-dependent, but similar compounds have been explored as modulators of biological pathways, such as Toll-like receptor (TLR) agonism . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a building block for developing novel active molecules or as a standard in analytical studies.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-22-14-5-4-12-17-18-13(20(12)19-14)7-16-15(21)9-2-3-10-11(6-9)24-8-23-10/h2-6H,7-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKQJWAMJCZATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)OCO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety linked to a triazolo[4,3-b]pyridazine. The molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4}, with a molecular weight of approximately 314.30 g/mol.

PropertyDetails
Molecular FormulaC₁₅H₁₄N₄O₄
Molecular Weight314.30 g/mol
Chemical StructureChemical Structure

The primary mechanism of action for this compound involves its interaction with specific protein targets in the body. Notably, it has been shown to inhibit bromodomain and extraterminal (BET) proteins , which play crucial roles in gene regulation and oncogenesis. By binding to these proteins, the compound can downregulate oncogenes such as c-Myc , leading to potential therapeutic effects in cancer treatment .

3.1 Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • Inhibition of Oncogenes : The compound effectively inhibits the expression of c-Myc and other oncogenes associated with tumor growth .
  • Cell Proliferation Studies : Various studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines through apoptosis induction .

3.2 Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects:

  • COX Inhibition : It has been screened as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies showed significant inhibition of COX-2 activity .
  • Reduction of Inflammatory Markers : The compound was found to lower levels of pro-inflammatory cytokines such as IL-1β in experimental models .

4.1 Pharmacological Evaluations

Several studies have explored the pharmacological profile of this compound:

  • Study A : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

4.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureObserved Activity
Methoxy GroupEnhanced binding affinity to BET proteins
Dioxole MoietyIncreased anti-inflammatory activity

5. Conclusion

This compound represents a promising candidate for further development in cancer therapy and anti-inflammatory treatments. Its ability to inhibit critical pathways involved in tumorigenesis and inflammation underscores its potential as a therapeutic agent.

Future research should focus on optimizing its pharmacokinetic properties and conducting clinical trials to evaluate its efficacy and safety in humans.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolopyridazine Derivatives

Table 1: Comparison with Triazolopyridazine-Based Carboxamides
Compound Name Core Structure Substituents/R-Groups Key Features Biological Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-OCH₃; methylene-linked benzodioxole carboxamide Methoxy enhances solubility; benzodioxole may improve bioavailability Not reported
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives [1,2,4]Triazolo[4,3-b]pyridazine 6-CH₃; aryl-linked benzamide Methyl group (lipophilic); direct aryl linkage Moderate antimicrobial activity

Key Insights :

  • The target compound’s methoxy group (vs. methyl in ) may confer improved solubility but reduced lipophilicity.
  • Benzodioxole carboxamide (target) vs. benzamide ( derivatives): The former’s methylenedioxy group could enhance metabolic stability compared to simple benzamide derivatives .

Triazolopyrimidine Carboxamides

Table 2: Comparison with Triazolopyrimidine Analogues
Compound Name (from ) Core Structure Substituents/R-Groups Synthesis Yield Key Applications Reference
2-Amino-N-(4-methoxy-3-nitrophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine 5-CH₃; 7-(trimethoxyphenyl); 4-methoxy-3-nitroaryl 47% Anticancer (hypothesized)
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-OCH₃; benzodioxole carboxamide Not reported Undisclosed

Key Insights :

  • Core difference : Triazolopyrimidine () vs. triazolopyridazine (target). Pyridazine’s additional nitrogen atom may alter electronic properties and binding affinity.
  • Substituent diversity : compounds feature bulky trimethoxyphenyl groups, which could enhance target selectivity but reduce solubility compared to the target’s benzodioxole .

Benzodioxole-Containing Analogues

Table 3: Comparison with Benzodioxole-Linked Heterocycles
Compound Name Core Structure Linkage Type Molecular Weight Key Features Reference
Target Compound Triazolopyridazine Methylene-carboxamide 341.32 Methoxy substitution; fused triazole
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Oxadiazole-pyrazole Direct oxadiazole linkage 341.32 Benzodioxole linked to pyrazole via oxadiazole

Key Insights :

  • Both compounds share a benzodioxole moiety , but the target’s triazolopyridazine core vs. oxadiazole-pyrazole () suggests divergent pharmacological targets (e.g., kinase inhibition vs. antimicrobial activity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.